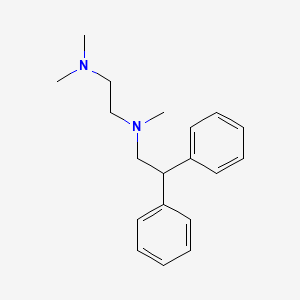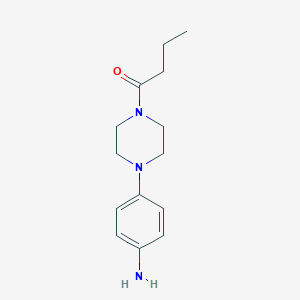![molecular formula C18H22N2OS B5799130 N-(2,3-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5799130.png)
N-(2,3-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea, also known as DMPE-TU, is a novel compound that has gained attention in the field of scientific research due to its potential therapeutic applications. DMPE-TU belongs to the class of thiourea derivatives, which have been widely studied for their diverse biological activities.
Wirkmechanismus
N-(2,3-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea exerts its anti-cancer effects by inhibiting the activity of the enzyme thioredoxin reductase (TrxR), which is involved in maintaining cellular redox balance. TrxR is overexpressed in many types of cancer cells, and its inhibition by N-(2,3-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea leads to oxidative stress and cell death.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea has been shown to affect various biochemical and physiological processes in cells. It can induce the expression of genes involved in apoptosis and cell cycle arrest, and it can also modulate the activity of signaling pathways such as the MAPK and PI3K/Akt pathways. N-(2,3-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea has also been found to inhibit the activity of the enzyme carbonic anhydrase, which is involved in regulating acid-base balance in the body.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,3-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified, and it has been shown to have low toxicity in vitro and in vivo. However, its solubility in water is limited, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-(2,3-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea. One area of interest is its potential use as a therapeutic agent for cancer treatment. Further studies are needed to determine its efficacy and safety in animal models and clinical trials. Another area of interest is its potential use in the treatment of other diseases, such as inflammation and neurodegenerative disorders. Finally, research on the mechanism of action of N-(2,3-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea and its effects on cellular processes could lead to the development of new drugs with similar activities.
Synthesemethoden
N-(2,3-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea can be synthesized by reacting 2,3-dimethylphenyl isothiocyanate with 2-(4-methoxyphenyl)ethylamine in the presence of a base such as triethylamine. The reaction yields N-(2,3-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea as a white solid, which can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea has been investigated for its potential therapeutic applications in various fields of scientific research. Its anti-cancer properties have been studied extensively, and it has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-(2,3-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
1-(2,3-dimethylphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-13-5-4-6-17(14(13)2)20-18(22)19-12-11-15-7-9-16(21-3)10-8-15/h4-10H,11-12H2,1-3H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJZUANNPWNIDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)NCCC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethylphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-chloro-5-(trifluoromethyl)phenyl]cyclopentanecarboxamide](/img/structure/B5799056.png)
![4-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B5799064.png)
![2-[(4-fluorobenzoyl)amino]-N-isopropylbenzamide](/img/structure/B5799071.png)

![methyl {[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetate](/img/structure/B5799108.png)


![1-[2-(4-tert-butylphenoxy)ethyl]pyrrolidine](/img/structure/B5799128.png)



![5-{[(4-ethoxyphenyl)amino]methylene}-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5799162.png)